Cas no 2138359-05-2 (3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol)

3-(4-Methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol is a specialized organic compound featuring a pyrazole core functionalized with a methanesulfonyl group and a hydroxyl-substituted heptane chain. This structure confers unique reactivity and potential utility in medicinal chemistry and agrochemical research. The methanesulfonyl moiety enhances electrophilic character, facilitating nucleophilic substitution reactions, while the hydroxyl group offers a site for further derivatization or hydrogen bonding interactions. The compound's balanced lipophilicity, influenced by the heptane chain, may improve membrane permeability in biological applications. Its well-defined stereochemistry and modular synthesis pathway make it a versatile intermediate for developing targeted small molecules, particularly in kinase inhibitor or anti-inflammatory agent design.
3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol structure
2138359-05-2 structure
Product Name:3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol
CAS No:2138359-05-2
MF:C11H20N2O3S
MW:260.353101730347
CID:6180965
PubChem ID:165481147
Update Time:2025-10-29

3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol
    • EN300-1115228
    • 2138359-05-2
    • Inchi: 1S/C11H20N2O3S/c1-4-6-11(14)10(5-2)13-8-9(7-12-13)17(3,15)16/h7-8,10-11,14H,4-6H2,1-3H3
    • InChI Key: VUQACOCPRRQAFW-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=NN(C=1)C(CC)C(CCC)O)(=O)=O

Computed Properties

  • Exact Mass: 260.11946368g/mol
  • Monoisotopic Mass: 260.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 80.6Ų

3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol Pricemore >>

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3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol Related Literature

Additional information on 3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol

Comprehensive Overview of 3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol (CAS No. 2138359-05-2): Properties, Applications, and Research Insights

The compound 3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol (CAS No. 2138359-05-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfonylpyrazole derivative combines a heptanol backbone with a methanesulfonyl-functionalized pyrazole ring, offering versatile reactivity and potential bioactivity. Its molecular formula, C11H20N2O3S, reflects a balanced hydrophobicity and polarity, making it a candidate for drug discovery and material science applications.

Recent studies highlight the growing interest in pyrazole-based compounds, particularly those with sulfonyl groups, as they exhibit promising antimicrobial, anti-inflammatory, and kinase inhibitory properties. The presence of the methanesulfonyl moiety in CAS 2138359-05-2 enhances its metabolic stability and binding affinity to biological targets, a feature often explored in small-molecule drug design. Researchers are actively investigating its potential in modulating enzyme pathways, with preliminary data suggesting applications in cancer therapeutics and neurodegenerative disease research.

From a synthetic chemistry perspective, 3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol is synthesized via multi-step organic reactions, including pyrazole ring formation and sulfonylation. Its purity and stability are critical for reproducibility in biological assays, necessitating advanced analytical techniques like HPLC and NMR spectroscopy for characterization. The compound’s logP value and solubility profile are frequently discussed in ADME studies, addressing common queries about its pharmacokinetic behavior.

Environmental and green chemistry considerations are also relevant to this compound. With increasing regulatory focus on sustainable synthesis, researchers are optimizing routes to minimize waste and energy consumption during its production. The heptan-4-ol segment offers opportunities for biocatalytic modifications, aligning with trends in enzyme-mediated synthesis.

In material science, CAS 2138359-05-2 has been explored as a building block for functional polymers due to its ability to introduce sulfonyl and hydroxyl groups into polymeric chains. Such modifications can enhance thermal stability or enable click chemistry applications, a topic trending in nanotechnology forums.

Frequently asked questions about this compound include its storage conditions (typically under inert atmosphere at low temperatures), commercial availability (limited but accessible through specialty chemical suppliers), and patent status (several pending applications in medicinal chemistry). Its structure-activity relationship (SAR) is another hot topic, with computational models predicting further optimizations for target specificity.

To summarize, 3-(4-methanesulfonyl-1H-pyrazol-1-yl)heptan-4-ol represents a compelling case study in modern chemical research, bridging drug discovery, sustainable chemistry, and advanced materials. Its dual functional groups and modular design ensure its relevance in addressing current challenges in precision medicine and green industrial processes.

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